Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate
Description
Chemical Structure: The compound features a piperazineethanol core substituted with a phenyl group at the 4-position. The anthranilate moiety is esterified with an 8-trifluoromethyl-4-quinolyl group, distinguishing it from related derivatives (Figure 1).
Properties
CAS No. |
55300-49-7 |
|---|---|
Molecular Formula |
C29H27F3N4O2 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C29H27F3N4O2/c30-29(31,32)24-11-6-10-22-26(13-14-33-27(22)24)34-25-12-5-4-9-23(25)28(37)38-20-19-35-15-17-36(18-16-35)21-7-2-1-3-8-21/h1-14H,15-20H2,(H,33,34) |
InChI Key |
DHKRVFOEMXRVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate typically involves multiple steps, starting with the preparation of the piperazineethanol derivativeThe trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, reduced piperazine compounds, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
Mechanism of Action
The mechanism of action of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Structural and Functional Analysis Table
Research Findings and Implications
- Trifluoromethyl vs. Chloro : The 8-CF3 group in the target compound likely enhances metabolic stability and target affinity compared to 7-Cl in Glafenine .
- Ester vs. Amide/Ether : Ester linkages may offer controlled hydrolysis for prodrug applications, whereas amides/ethers provide prolonged activity .
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